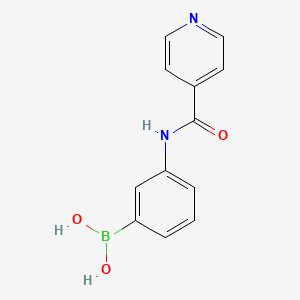

(3-(Isonicotinamido)phenyl)boronic acid

Description

(3-(Isonicotinamido)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and an isonicotinamide (pyridine-4-carboxamide) moiety at the 3-position. Such structural attributes make it relevant in medicinal chemistry, particularly as an enzyme inhibitor or targeting agent for glycoproteins .

Properties

IUPAC Name |

[3-(pyridine-4-carbonylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8,17-18H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHNUTSMGOJZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isonicotinamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with isonicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-(Isonicotinamido)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation reactions.

Substituted amides: from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of (3-(Isonicotinamido)phenyl)boronic acid is in the field of cancer treatment. Research indicates that phenylboronic acid derivatives can be utilized to enhance the efficacy of chemotherapy agents. For instance, nanoparticles decorated with phenylboronic acid have demonstrated superior tumor targeting capabilities, leading to improved drug distribution and prolonged survival rates in tumor-bearing mice .

Case Study: Tumor Targeting with Nanoparticles

- Objective : Assess the efficacy of phenylboronic acid-decorated nanoparticles.

- Findings : The nanoparticles showed deeper penetration into tumor spheroids and better inhibition of tumor growth compared to non-decorated counterparts .

- Outcome : Enhanced therapeutic effects in vivo.

Enzyme Inhibition

The compound also exhibits significant potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in drug discovery. The mechanism involves the formation of covalent bonds with the active sites of enzymes, effectively blocking their activity .

Mucoadhesive Drug Carriers

This compound has been explored for its role in developing mucoadhesive drug delivery systems. For example, chitosan nanoparticles modified with this boronic acid derivative have shown enhanced mucoadhesiveness, which is crucial for prolonging drug residence time at target sites such as the bladder or gastrointestinal tract .

Table 1: Applications of this compound in Drug Delivery

Organic Synthesis Applications

In organic chemistry, this compound serves as a crucial building block for synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. This reaction is fundamental in creating complex organic molecules used in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of (3-(Isonicotinamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, leading to inhibition of their activity . The isonicotinamido group may also contribute to binding interactions with biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Table 2: Activity Comparison

Physicochemical and Solubility Profiles

- Solubility : Bulky substituents like isonicotinamide may reduce precipitation risks compared to lipophilic analogs (e.g., pyren-1-yl boronic acid, ). However, aromatic groups can still hinder aqueous solubility, necessitating formulation adjustments.

- pH Sensitivity : Boronic acids exhibit pH-dependent binding due to their pKa (~8.6–9.2). The isonicotinamide group (pKa ~3–4 for pyridine) may shift this profile, enabling selective binding in physiological conditions .

Table 3: Physicochemical Comparison

Biological Activity

(3-(Isonicotinamido)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and interactions with biomolecules. This article reviews various studies highlighting its biological effects, mechanisms of action, and applications in medicinal chemistry.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their biological activity. The interaction with cis-diol-containing molecules allows boronic acids to modulate various biological processes, making them valuable in therapeutic applications.

- Covalent Bonding with Biomolecules : Boronic acids can form stable complexes with sugars and other biomolecules containing diol groups. This property is particularly useful in designing drug delivery systems that target specific tissues or cells by exploiting the presence of sialic acids or other diols on cell surfaces .

- Influence on Cellular Structures : Studies have shown that certain boronic acids can induce morphological changes in plant cells, disrupting cytoplasmic structures and leading to cell death. This disruption correlates with the binding strength of the boronic acid to cellular components .

Applications in Drug Delivery

The conjugation of this compound with drug carriers has been explored to enhance the delivery and efficacy of therapeutic agents:

- Mucoadhesive Drug Carriers : Research indicates that this compound can be used to create mucoadhesive drug delivery systems that significantly improve the retention time of drugs on mucosal surfaces. For instance, a study demonstrated that dexamethasone-loaded carriers functionalized with this compound exhibited prolonged corneal retention and reduced irritation in ocular applications .

- Targeted Delivery : The ability of boronic acids to bind selectively to sialic acids on cell surfaces has been utilized to develop targeted therapies for conditions like dry eye syndrome, enhancing therapeutic outcomes while minimizing side effects .

Table 1: Summary of Biological Activities

Case Study: Ocular Drug Delivery

In a recent study, the formulation of dexamethasone-loaded lipid carriers functionalized with this compound showed a marked improvement in drug delivery efficiency. The study found that these carriers could significantly prolong the residence time on the corneal surface compared to conventional eye drops, leading to better therapeutic outcomes for dry eye syndrome without causing irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.